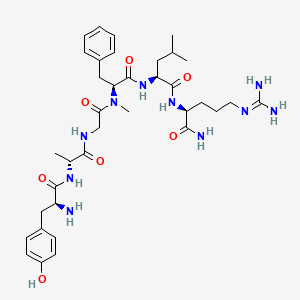
L-Serine, glycyl-L-leucyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Serine, glycyl-L-leucyl- is a dipeptide compound composed of L-serine, glycine, and L-leucine It is a non-essential amino acid that plays a crucial role in various biological processes, including protein synthesis, cell proliferation, and development
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of L-Serine, glycyl-L-leucyl- typically involves the coupling of L-serine, glycine, and L-leucine using peptide synthesis techniques. One common method is the solid-phase peptide synthesis (SPPS), which involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. The reaction conditions often include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of L-Serine, glycyl-L-leucyl- can be achieved through fermentation processes using genetically engineered microorganisms. For example, Escherichia coli can be engineered to overproduce L-serine, which can then be coupled with glycine and L-leucine to form the desired dipeptide . This method is advantageous due to its scalability and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
L-Serine, glycyl-L-leucyl- can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of L-serine can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The amino group of glycine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under mild conditions to preserve the integrity of the peptide bonds .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group in L-serine can lead to the formation of a keto group, while reduction can revert it back to a hydroxyl group .
Wissenschaftliche Forschungsanwendungen
L-Serine, glycyl-L-leucyl- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.
Biology: Plays a role in cell signaling and metabolism.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and metabolic diseases.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.
Wirkmechanismus
The mechanism of action of L-Serine, glycyl-L-leucyl- involves its interaction with various molecular targets and pathways. L-serine is a precursor for the synthesis of glycine and D-serine, which are co-agonists of NMDA receptors in the central nervous system. This interaction is crucial for neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects . Additionally, L-serine is involved in the synthesis of sphingolipids, which are essential for cell membrane integrity and signaling .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Glycyl-L-glutamic acid
- Glycyl-L-aspartic acid
- Glycyl-L-alanine
Uniqueness
L-Serine, glycyl-L-leucyl- is unique due to its specific combination of amino acids, which imparts distinct biochemical properties. Unlike glycyl-L-glutamic acid and glycyl-L-aspartic acid, which have acidic side chains, L-Serine, glycyl-L-leucyl- has a neutral side chain, making it more suitable for certain biological applications .
Eigenschaften
CAS-Nummer |
403703-77-5 |
|---|---|
Molekularformel |
C11H21N3O5 |
Molekulargewicht |
275.30 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C11H21N3O5/c1-6(2)3-7(13-9(16)4-12)10(17)14-8(5-15)11(18)19/h6-8,15H,3-5,12H2,1-2H3,(H,13,16)(H,14,17)(H,18,19)/t7-,8-/m0/s1 |
InChI-Schlüssel |
NNCSJUBVFBDDLC-YUMQZZPRSA-N |
Isomerische SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)CN |
Kanonische SMILES |
CC(C)CC(C(=O)NC(CO)C(=O)O)NC(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5H-Indolizino[8,7-b]indole-3-carboxaldehyde, 6,11-dihydro-](/img/structure/B14252598.png)
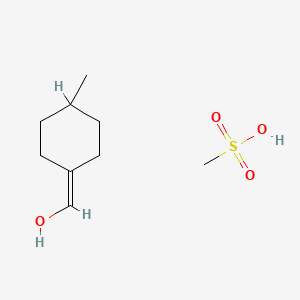
![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)
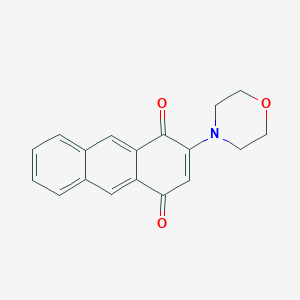
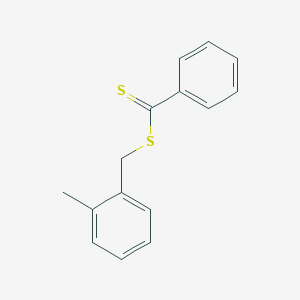
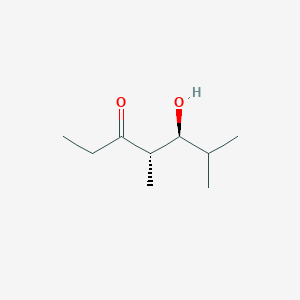
![N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B14252645.png)
![2-[(Benzylamino)methyl]-4,6-dinitrophenol](/img/structure/B14252648.png)
![Phosphonic acid, [(1S)-1-phenylethyl]-](/img/structure/B14252652.png)
